2-Cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
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Overview
Description
These compounds are known for their antibacterial properties. They are famous antibacterial drugs because of their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .
Synthesis Analysis
A new series of benzodioxane bearing sulfonamides was synthesized by the reaction of 1,4-benzodioxane-6-amine (I) with 4-nitrobenzenesulfonyl chloride (II) in aqueous alkaline medium under continuous stirring and dynamic pH control at 9 to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide (III) .Molecular Structure Analysis
The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Scientific Research Applications
Synthesis and Pharmacological Properties
One stream of research involves the synthesis of carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, highlighting their anti-inflammatory properties comparable to known NSAIDs like Ibuprofen. Such studies provide insights into the potential therapeutic applications of these compounds in treating inflammation-related conditions (Vazquez, Rosell, & Pujol, 1996).
Kinetic Studies and Reaction Mechanisms
Research has also been conducted on the kinetics and mechanism of the hydrolysis of related compounds, offering valuable information on their stability and degradation pathways. Such studies are crucial for understanding the behavior of these compounds under various conditions, which is important for their pharmacological application (Roy, 1995).
Analytical Method Development
The development of specific and quantitative methods for determining related compounds in biological fluids represents another area of application. These methods are essential for drug development and therapeutic monitoring, ensuring the appropriate dosage and efficacy of these compounds (Zacchei & Wishousky, 1978).
Synthesis of Structurally Different Derivatives
Another aspect of scientific research focuses on the synthesis of structurally different derivatives of related compounds, investigating their analgesic and anti-inflammatory activities. Such studies contribute to the discovery of new drugs with improved efficacy and safety profiles (Banoglu et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-15(17)14(10-3-1-2-4-10)11-5-6-12-13(9-11)19-8-7-18-12/h5-6,9-10,14H,1-4,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDWLPJLPSLJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC3=C(C=C2)OCCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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